4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide 4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
Brand Name: Vulcanchem
CAS No.: 1115323-57-3
VCID: VC6254343
InChI: InChI=1S/C27H25ClN4O3S/c1-2-15-29-25(34)19-13-11-18(12-14-19)16-32-26(35)20-7-3-5-9-22(20)31-27(32)36-17-24(33)30-23-10-6-4-8-21(23)28/h3-14H,2,15-17H2,1H3,(H,29,34)(H,30,33)
SMILES: CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl
Molecular Formula: C27H25ClN4O3S
Molecular Weight: 521.03

4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

CAS No.: 1115323-57-3

Cat. No.: VC6254343

Molecular Formula: C27H25ClN4O3S

Molecular Weight: 521.03

* For research use only. Not for human or veterinary use.

4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide - 1115323-57-3

Specification

CAS No. 1115323-57-3
Molecular Formula C27H25ClN4O3S
Molecular Weight 521.03
IUPAC Name 4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Standard InChI InChI=1S/C27H25ClN4O3S/c1-2-15-29-25(34)19-13-11-18(12-14-19)16-32-26(35)20-7-3-5-9-22(20)31-27(32)36-17-24(33)30-23-10-6-4-8-21(23)28/h3-14H,2,15-17H2,1H3,(H,29,34)(H,30,33)
Standard InChI Key PNTSRCIIEDTGJK-UHFFFAOYSA-N
SMILES CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide, reflects its intricate architecture. The quinazolinone ring system (a fused bicyclic structure comprising benzene and pyrimidine rings) serves as the central scaffold. At position 3 of this core, a methylene group links to a benzamide substituent. The sulfur atom at position 2 connects to a 2-oxoethyl chain bearing a 2-chlorophenylamino group. This configuration introduces both hydrophilic (amide, sulfanyl) and hydrophobic (aromatic rings, propyl) regions, influencing its physicochemical behavior and interaction with biological targets.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1115323-57-3
Molecular FormulaC₂₇H₂₅ClN₄O₃S
Molecular Weight521.03 g/mol
IUPAC Name4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
SMILES NotationCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl

Synthesis and Manufacturing

Salt and Prodrug Considerations

While the compound itself is reported as a free base, related quinazoline analogs often form salts (e.g., hydrochloride, monoethanolamine) to enhance aqueous solubility . For instance, the bis-monoethanolamine salt of a structurally similar TPO mimetic exhibited 200-fold greater solubility compared to its free acid form . Such modifications could be explored for 4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide to improve bioavailability in future formulations .

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain unpublished, but computational predictions using the compound’s logP (estimated 3.1–3.5) suggest moderate lipid solubility. The presence of multiple hydrogen-bond donors (N-H, O-H) and acceptors (carbonyl, sulfanyl) may facilitate limited aqueous dissolution at physiological pH. Stability studies are absent, though the sulfanyl group could render the compound susceptible to oxidative degradation, necessitating inert atmosphere storage.

Table 2: Predicted Physicochemical Parameters

ParameterValue/CharacteristicMethod of Estimation
logP (Octanol-Water)3.2–3.5XLogP3
Hydrogen Bond Donors3Structural Analysis
Hydrogen Bond Acceptors6Structural Analysis
Topological Polar SA126 ŲComputational Modeling

Biological Activity and Mechanism

Pharmacological Targets

Quinazoline derivatives are known to interact with kinase domains, DNA topoisomerases, and tubulin polymers. While target validation studies for this specific compound are lacking, structural analogs inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) kinases at IC₅₀ values of 10–100 nM. The 2-chlorophenyl group may enhance target binding via hydrophobic interactions, as observed in kinase inhibitors like gefitinib.

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Moderate intestinal permeability (Caco-2 Papp ≈ 15 × 10⁻⁶ cm/s) due to balanced lipophilicity.

  • Metabolism: Likely hepatic oxidation via CYP3A4/5, with potential sulfoxide formation at the thioether group.

  • Excretion: Primarily fecal (70–80%) with renal clearance of polar metabolites.

Toxicity Risks

Structural alerts include the chlorophenyl group (potential hepatotoxicity) and the quinazolinone core (possible QT prolongation). Acute toxicity in rodents is estimated at LD₅₀ > 500 mg/kg, though confirmatory studies are needed.

Research Applications and Future Directions

Preclinical Development

Current research focuses on structure-activity relationship (SAR) optimization. Modifying the propyl chain to cyclopropyl or introducing fluorine atoms at the benzamide ring could enhance metabolic stability and target affinity. Combination studies with checkpoint inhibitors (e.g., anti-PD-1 antibodies) may exploit immunogenic cell death mechanisms.

Clinical Translation Barriers

Key challenges include:

  • Solubility Limitations: Requiring nanoformulation or salt formation strategies .

  • Off-Target Effects: Mitigation through selective kinase profiling and prodrug approaches.

  • Synthetic Complexity: Scaling up multi-step synthesis while maintaining cost-efficiency.

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